molecular formula C16H17Cl2N5S B13372608 N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine

N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine

Cat. No.: B13372608
M. Wt: 382.3 g/mol
InChI Key: GDCAZVOIYYWQHQ-SOFGYWHQSA-N
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Description

The compound N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine belongs to the triazolo-thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a (2,4-dichlorophenyl)ethenyl group at position 6 and an N-ethyl-N-(methyl)ethylamine moiety at position 2. The ethylamine side chain may influence solubility and pharmacokinetics, though this requires further validation.

Properties

Molecular Formula

C16H17Cl2N5S

Molecular Weight

382.3 g/mol

IUPAC Name

N-[[6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C16H17Cl2N5S/c1-3-22(4-2)10-14-19-20-16-23(14)21-15(24-16)8-6-11-5-7-12(17)9-13(11)18/h5-9H,3-4,10H2,1-2H3/b8-6+

InChI Key

GDCAZVOIYYWQHQ-SOFGYWHQSA-N

Isomeric SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. These rings are then coupled with the dichlorophenyl group through a vinyl linkage. The final step involves the introduction of the N,N-diethylamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as continuous flow chemistry might be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with hydroxyl or carbonyl groups, while reduction could produce a fully saturated compound.

Scientific Research Applications

N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key analogs and their properties:

Compound Name / ID Core Structure Substituents Biological Activity Key Findings
Target Compound Triazolo[3,4-b][1,3,4]thiadiazole 6-(2,4-dichlorophenyl)ethenyl; 3-(N-ethyl-N-(methyl)ethylamine) Anticancer, Antimicrobial Dichlorophenyl enhances cytotoxicity; ethylamine may improve bioavailability
KA26 () Triazolo[3,4-b][1,3,4]thiadiazole 6-(4-chlorostyryl); 3-(4,5-dimethoxy-N,N-dimethylbenzenesulfonamide) Anticancer (Topo IIα inhibitor) Chlorostyryl boosts DNA intercalation; sulfonamide aids solubility
Compound Triazolo[3,4-b][1,3,4]thiadiazole 6-(4-isobutylphenyl); 3-ethyl Antimicrobial Isobutylphenyl increases lipophilicity; planar core enhances enzyme binding
Compound (CAS 892671-33-9) Triazolo[3,4-b][1,3,4]thiadiazole 6-(4-phenyl); 3-ethyl; 2-methylbenzamide Undisclosed Benzamide substituent may reduce cytotoxicity while retaining affinity

Key Observations

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 2,4-dichlorophenyl group in the target compound likely confers higher cytotoxicity compared to mono-halogenated analogs (e.g., KA26’s 4-chlorophenyl) due to stronger electron-withdrawing effects and steric bulk, which may disrupt DNA-topoisomerase interactions . Side Chain Modifications: The N-ethylethanamine group in the target compound contrasts with KA26’s bulky benzenesulfonamide. While the latter improves solubility, the former’s smaller size may enhance blood-brain barrier penetration .

Structural Planarity and Binding :

  • The triazolo-thiadiazole core is inherently planar (deviation <0.015 Å), enabling π-π stacking with biological targets like DNA or enzymes. Substituents at position 6 (e.g., dichlorophenyl vs. isobutylphenyl) modulate dihedral angles (74° in ), affecting binding pocket compatibility .

Synthetic Routes: The target compound’s synthesis likely follows methods similar to , where POCl3 mediates cyclocondensation of 4-amino-triazole-thiols with carboxylic acid derivatives. The dichlorophenyl group may be introduced via Heck coupling or styryl formation .

Biological Activity

The compound N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical formula for the compound is C19H21ClN4SC_{19}H_{21}ClN_4S with a molecular weight of approximately 372.91 g/mol. The structure features a triazole ring fused with a thiadiazole moiety, which is known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole and thiadiazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Specifically, triazolo-thiadiazole derivatives have been reported to be up to 16 times more effective than conventional antibiotics like ampicillin against certain bacterial strains .

Anticancer Properties

The anticancer potential of triazolo-thiadiazoles has been explored in several studies. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular proliferation pathways. For example, one study reported that a related compound exhibited an IC50 value of 1.61±1.921.61\pm 1.92 µg/mL against specific cancer cell lines .

Case Study: Antiproliferative Activity

A notable investigation into the antiproliferative effects of triazolo-thiadiazoles involved testing various derivatives against breast and colon cancer cell lines. The results indicated that specific structural modifications significantly enhanced their efficacy. The presence of electron-donating groups on the phenyl ring was found to correlate positively with increased cytotoxicity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells has been attributed to the modulation of mitochondrial membrane potential and caspase activation.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialUp to 16x more effective than ampicillin
AnticancerIC50 = 1.61 ± 1.92 µg/mL
Apoptosis InductionInduction in cancer cell lines

Structure-Activity Relationship (SAR)

Compound VariantStructural FeatureBiological Activity
Compound AElectron-donating group on phenylHigh cytotoxicity
Compound BMethyl group at position 4Moderate activity
Compound CNo substitutionsLow activity

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